molecular formula C25H28FNO4 B13383595 Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

Cat. No.: B13383595
M. Wt: 425.5 g/mol
InChI Key: BOCZYIUKFAQNLG-UHFFFAOYSA-N
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Description

Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate (CAS: 202479-37-6) is a methyl ester derivative of fluvastatin, a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . It serves as a key intermediate in the synthesis of fluvastatin sodium, a cholesterol-lowering agent . The compound features an indole core substituted with a 4-fluorophenyl group and a propan-2-yl moiety, along with a conjugated heptenoate chain bearing two hydroxyl groups and a methyl ester . Despite the presence of hydroxyl groups, its crystal structure lacks intramolecular hydrogen bonds, which may influence its solubility and stability .

Properties

IUPAC Name

methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCZYIUKFAQNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups to their reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes . The fluorophenyl group enhances its binding affinity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the statin class, which shares a common pharmacophore targeting HMG-CoA reductase. Below is a comparative analysis with structurally related statins and intermediates:

Compound Core Structure Key Substituents Pharmacological Role Solubility/Crystallinity
Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate Indole 4-Fluorophenyl, propan-2-yl, methyl ester, dihydroxyheptenoyl Fluvastatin precursor/prodrug Low hydrogen bonding; crystallizes in acetonitrile
Fluvastatin Sodium Indole 4-Fluorophenyl, propan-2-yl, sodium carboxylate Active HMG-CoA inhibitor; treats hyperlipidemia Water-soluble
Rosuvastatin Calcium Pyrimidine 4-Fluorophenyl, methylsulfonamide, calcium carboxylate Potent HMG-CoA inhibitor; higher efficacy Low aqueous solubility at pH < 4
t-Butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate Indole 4-Fluorophenyl, propan-2-yl, t-butyl ester Fluvastatin intermediate; crystallizes with defined H-bonds Stable crystalline form
Atorvastatin Pyrrole 4-Fluorophenyl, isopropyl, calcium carboxylate Broad-spectrum lipid-lowering agent High lipophilicity

Key Differences

Core Heterocycle :

  • The indole core in fluvastatin derivatives (e.g., the methyl ester) contrasts with the pyrimidine in rosuvastatin and the pyrrole in atorvastatin. Indole-based statins exhibit moderate potency, while pyrimidine derivatives (rosuvastatin) show enhanced enzyme affinity due to sulfonamide interactions .

Ester vs. Carboxylate :

  • The methyl ester in the target compound acts as a prodrug, requiring hydrolysis to the active carboxylic acid form (fluvastatin) for therapeutic activity . In contrast, rosuvastatin calcium is administered as a preformed salt with immediate bioavailability .

The t-butyl analogue, however, forms stable crystals via slow evaporation .

Potency :

  • Rosuvastatin demonstrates ~10-fold greater HMG-CoA inhibition compared to fluvastatin, attributed to its pyrimidine sulfonamide group .

Physicochemical Properties

Property Methyl Ester (Target Compound) Fluvastatin Sodium Rosuvastatin Calcium
Molecular Weight 425.49 g/mol 433.4 g/mol 1001.14 g/mol
Solubility Lipophilic (ester form) Water-soluble pH-dependent
Melting Point Not reported >200°C 122–124°C
Bioavailability Prodrug (requires hydrolysis) Immediate High (>50%)

Biological Activity

Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound belonging to the indole derivative class. Its unique structure, characterized by a methyl ester group and an indole moiety with a fluorophenyl substituent, suggests significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C25H28FNO4
  • Molecular Weight : Approximately 425.5 g/mol
  • Structure : The compound features a methyl ester group, an indole core, and a fluorophenyl group, enhancing its lipophilicity and biological activity.

Biological Activities

Research indicates that indole derivatives exhibit a wide range of biological activities, including:

  • Antiviral Properties : The compound has shown potential in inhibiting viral replication.
  • Anti-inflammatory Effects : It may inhibit enzymes involved in inflammatory pathways, making it useful for treating conditions like arthritis.
  • Anticancer Activity : Preliminary studies suggest that it may have effects on cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntiviralInhibition of viral replication
Anti-inflammatoryInhibition of cyclooxygenases
AnticancerModulation of cell proliferation pathways

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

  • Binding Affinity : The indole core allows for high-affinity binding to various receptors involved in inflammation and cancer progression.
  • Enzyme Inhibition : Studies have demonstrated selective inhibition of cyclooxygenases, which are critical in inflammatory processes.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of the compound in animal models. Results indicated a significant reduction in inflammatory markers when administered, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines showed that the compound inhibited cell proliferation significantly compared to control groups. Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

This compound shares structural similarities with other indole derivatives but exhibits unique properties due to its specific functional groups.

Compound NameUnique Features
IndomethacinWell-known anti-inflammatory drug; lacks indole nitrogen functionality.
MelatoninNatural hormone with sleep-regulating properties; different biological effects.
Methyl 6-amino-4-isobutoxy-indole-2-carboxylateExhibits antiviral activity; structurally distinct.

Q & A

Q. What are the key synthetic challenges in preparing Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate, and how can they be methodologically addressed?

The synthesis involves constructing a polyfunctionalized indole core with precise stereochemistry at the 3,5-dihydroxy positions and the E-configuration of the hept-6-enoate moiety. Key challenges include:

  • Indole Functionalization : Palladium-catalyzed reductive cyclization of nitroarenes (as per ) is a viable method to form the 3-(4-fluorophenyl)-1-isopropylindole scaffold. However, regioselectivity must be controlled to avoid competing pathways.
  • Stereochemical Control : The 3,5-dihydroxy groups require asymmetric catalysis or chiral auxiliaries. Enzymatic resolution (e.g., lipase-mediated ester hydrolysis) may enhance enantiomeric excess .
  • Esterification Stability : Methyl ester formation under acidic conditions risks epimerization; mild Mitsunobu conditions or enzymatic esterification are preferable .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • NMR Analysis :
    • ¹H NMR : Key signals include the indole aromatic protons (δ 7.2–7.8 ppm), fluorine-coupled splitting in the 4-fluorophenyl group (δ 7.0–7.4 ppm), and the E-alkene proton (δ 6.5–6.8 ppm, J = 16 Hz).
    • ¹³C NMR : The ester carbonyl (δ ~170 ppm) and hydroxyl-bearing carbons (δ 70–75 ppm) confirm substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₂₅H₂₇FNO₅) with <2 ppm error. Fragmentation patterns should align with the indole and heptenoate moieties .
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve stereoisomers, ensuring ≥98% enantiomeric purity .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data for fluorophenyl-indole derivatives?

Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from:

  • Stereochemical Impurities : Validate enantiopurity via circular dichroism (CD) or X-ray crystallography. For example, highlights Rosuvastatin analogs where stereochemistry critically affects HMG-CoA reductase inhibition.
  • Metabolite Interference : Perform LC-MS/MS metabolite profiling (as in ) to identify degradation products or active metabolites that may skew results.
  • Assay Variability : Standardize in vitro assays (e.g., ATP levels for cytotoxicity) using a reference compound (e.g., simvastatin for statin-like activity) to normalize inter-lab variability .

Q. How can researchers design a structure-activity relationship (SAR) study to optimize the compound’s pharmacokinetic properties?

  • Core Modifications :
    • Replace the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups to assess effects on membrane permeability (logP) .
    • Vary the propan-2-yl group () to cyclopropyl or tert-butyl to evaluate steric effects on target binding.
  • Hydroxyl Group Protection : Acetylate or silylate the 3,5-dihydroxy groups to enhance metabolic stability (Caco-2 assay) while retaining activity .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like HMG-CoA reductase, guided by Rosuvastatin’s binding mode ().

Q. What methodologies are suitable for investigating the compound’s metabolic stability and potential drug-drug interactions?

  • Hepatocyte Incubations : Use human liver microsomes (HLMs) with NADPH cofactor to identify oxidative metabolites (e.g., hydroxylation at the indole or heptenoate chain) .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2C9 isoforms (fluorometric assays) due to the fluorophenyl group’s potential for π-π interactions with heme .
  • Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts via LC-MS to assess risk of idiosyncratic toxicity .

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